Evodiamine is a bioactive alkaloid primarily extracted from the dried unripened fruit of Evodia rutaecarpa, belonging to the Rutaceae family. It is characterized as a quinazolinocarboline alkaloid, noted for its complex structure which includes multiple fused rings. This compound has garnered attention due to its diverse pharmacological properties, including anti-inflammatory, analgesic, anti-obesity, and notably, anti-cancer activities .
Studies suggest Evodiamine may have neuroprotective properties. It has been shown to increase levels of brain-derived neurotrophic factor (BDNF), a protein crucial for neuronal growth and survival []. Additionally, research indicates Evodiamine might protect against neurodegeneration associated with Alzheimer's disease and Parkinson's disease [, ].
Evodiamine has been explored for its potential role in weight management. Research suggests it may stimulate fat burning and increase metabolism by activating brown adipose tissue (BAT). BAT burns calories to generate heat, and Evodiamine's ability to activate it could contribute to weight loss efforts [].
Some studies suggest Evodiamine might enhance cognitive function. Research has shown it may improve learning and memory in animal models []. However, further investigations are needed to determine its effectiveness in humans.
Evodiamine exhibits a wide array of biological activities:
Evodiamine's applications span several fields:
Research on evodiamine's interactions with other compounds reveals significant insights:
Evodiamine shares structural and functional similarities with several compounds. Here are notable comparisons:
Compound | Source | Key Activities | Unique Features |
---|---|---|---|
Rutaecarpine | Evodia rutaecarpa | Anti-inflammatory, analgesic | Similar structure but distinct bioactivity profile |
Berberine | Various plants (e.g., Goldenseal) | Antimicrobial, anti-inflammatory | Known for gut health benefits |
Harmaline | Peganum harmala | Neuroprotective, psychoactive | Distinct psychoactive properties |
Quercetin | Fruits and vegetables | Antioxidant, anti-inflammatory | Broad-spectrum antioxidant effects |
Evodiamine stands out due to its specific mechanisms targeting cancer cell pathways while also exhibiting diverse therapeutic potentials across different biological systems. Its unique quinazolinocarboline structure differentiates it from similar compounds, enhancing its pharmacological profile.
Evodiamine demonstrates potent anti-cancer effects against non-small cell lung cancer (NSCLC) through direct targeting of Heat Shock Protein 70 (Hsp70). The natural alkaloid efficiently suppresses both lung cancer cells and lung cancer stem-like cell populations by disrupting the Hsp70 system [1] [2]. Mechanistic studies reveal that evodiamine binds to the N-terminal ATP-binding pocket of Hsp70, causing its ubiquitin-mediated degradation [3]. This disruption of the Hsp70 system leads to destabilization of various oncoproteins that depend on this chaperone for their functional stability.
Research demonstrates that evodiamine-derived compounds, particularly the N14-substituted derivative EV206, exhibit approximately ten times greater effectiveness than the parent compound in suppressing H1299 cell growth [1]. EV206 efficiently suppresses cell viability and colony formation in both attached cells and soft agar cultures, inducing apoptosis even in drug-resistant cell lines. The compound significantly decreases cancer stem cell populations in NSCLC cells while maintaining minimal toxicity to normal cells [1]. In vivo studies using H460 xenograft tumor models confirm that EV206 reduces tumor growth without exhibiting toxic effects.
The Hsp70-targeting mechanism represents a novel approach to eliminating both cancer stem cells and bulk cancer populations. The heat shock protein system is activated in cancer stem cells through transcriptional upregulation, particularly of Hsp70 [3]. By targeting this critical chaperone system, evodiamine disrupts the stability and function of numerous oncoproteins essential for cancer cell survival and proliferation.
Evodiamine effectively suppresses cancer stem cell (CSC) populations through multiple apoptotic mechanisms. The compound induces apoptosis in gastric cancer stem cells enriched from AGS and SGC7901 cell lines, increasing apoptosis rates from 11.6% to 23.9% and from 5.2% to 11.2% respectively at 2 μM concentration after 48 hours [4]. This apoptotic induction involves activation of caspase-3-dependent pathways, with evodiamine elevating pro-apoptotic proteins Bax and active caspase-3 while reducing anti-apoptotic Bcl-2 expression.
The compound demonstrates selective targeting of cancer stem-like cells through the p53-p21-Rb pathway [3]. Evodiamine treatment efficiently decreases CSC populations in NSCLC cells and reduces the expression of stemness-associated markers. In breast cancer models, evodiamine inhibits both CSC and non-CSC populations by inducing apoptosis, as evidenced by increases in PARP and caspase-3 cleavage, chromatin condensation, and annexin V-positive cell populations [3].
Studies using patient-derived xenografts and sphere-forming culture conditions confirm that evodiamine targets putative CSC subpopulations. The compound reduces spheres formation ability, inhibits drug resistance to oxaliplatin, and decreases expression of induced pluripotent stem cell factors in gastric cancer cells [4]. This multi-faceted approach to CSC elimination represents a significant advantage over traditional therapies that often fail to eradicate these treatment-resistant cell populations.
Evodiamine exhibits comprehensive anti-inflammatory effects through modulation of multiple signaling pathways and inflammatory mediators. The compound inhibits nitric oxide production by interfering with interferon-gamma-initiated signaling events in cultured murine macrophage-like RAW 264.7 cells [5]. Additionally, evodiamine demonstrates potent inhibitory effects on inducible nitric oxide synthase-dependent nitric oxide production in activated inflammatory cells.
The anti-inflammatory mechanisms involve inhibition of nuclear factor kappa B (NF-κB) action and suppression of cyclooxygenase-2 (COX-2) transcription [5]. Research demonstrates that evodiamine inhibits COX-2 expression and hypoxia-inducible factor 1α accumulation through dephosphorylation of protein kinase B (Akt) and the 70 kDa ribosomal S6 kinase (p70S6k). This mechanism provides evidence for the compound's anti-inflammatory activity by reducing prostaglandin E2 synthesis, a principal pro-inflammatory prostanoid contributing to key features of inflammation.
Evodiamine's analgesic properties are mediated through transient receptor potential vanilloid 1 (TRPV1) receptor activation. The compound binds to rat TRPV1 with a dissociation constant of 5.95 ± 0.87 microM and yields an effective concentration 50 value of 856 ± 43 nM [5]. Molecular modeling studies reveal that evodiamine establishes hydrophobic interactions with Tyr511 and aromatic π-π interactions with Tyr555, while forming hydrogen bonds with Lys571 and Ile569 residues.
In inflammatory disease models, evodiamine treatment significantly reduces tumor necrosis factor-α and interleukin-6 levels in plasma [6]. The compound represses inflammatory cytokine expression in lung and intestine tissues through NF-κB inactivation. In lipopolysaccharide-induced pulmonary inflammation models, evodiamine alleviates inflammation and fibrosis by stimulating apelin expression while inhibiting inflammatory cytokines [7]. The compound also demonstrates protective effects against P2X7-mediated inflammatory injury in human umbilical vein endothelial cells exposed to high free fatty acids [8].
Evodiamine prevents diet-induced obesity through uncoupling protein-1-independent mechanisms involving ERK/MAPK signaling pathway modulation [9]. Using UCP1-knockout mice fed high-fat diets with 0.03% evodiamine for two months, studies demonstrate that increases in body weight, adiposity, and serum levels of leptin and insulin are reduced comparably to control mice, indicating UCP1-independent anti-obesity mechanisms.
In preadipocyte cultures, evodiamine, unlike capsaicin, increases phosphorylation of ERK/MAPK while reducing expression of peroxisome proliferator-activated receptor-gamma and strongly inhibiting adipocyte differentiation [9]. The compound also reduces insulin-stimulated phosphorylation of Akt, a crucial regulator of adipocyte differentiation. The reduction of phosphorylated Akt and augmentation of phosphorylated ERK are reversed by blockade of the MAPK kinase/MAPK signaling pathway, restoring adipogenesis in cell cultures.
Studies demonstrate that evodiamine regulates ERK and p38 MAPK activities in breast cancer cells, with differential temporal effects [10]. After 24 hours, evodiamine significantly decreases levels of phosphorylated ERK and p38 MAPK, while after 48 hours, phosphorylated ERK levels remain decreased but phosphorylated p38 MAPK levels increase. These pathway modulations contribute to both anti-cancer and metabolic regulatory effects of the compound.
Evodiamine demonstrates significant cross-talk with insulin signaling pathways and peroxisome proliferator-activated receptor gamma expression. The compound reduces insulin-stimulated phosphorylation of Akt, which serves as a crucial regulator of adipocyte differentiation [9]. This reduction in Akt phosphorylation occurs in conjunction with ERK activation, creating negative cross-talk between these pathways that ultimately inhibits adipogenesis.
Research confirms that evodiamine activates peroxisome proliferator-activated receptor gamma through direct binding and activation [11]. The compound binds to and activates PPAR-γ, inducing PPAR-γ-regulated gene expression in human hepatoma cells similar to known PPAR-γ ligands. This activation is blocked by PPAR-γ-specific antagonists, confirming the specificity of the interaction. The dual role of evodiamine in both activating PPAR-γ while inhibiting adipocyte differentiation suggests complex regulatory mechanisms involving temporal and tissue-specific effects.
Long-term studies reveal that evodiamine influences lipid metabolism through regulation of key gene expressions [12]. The compound decreases mRNA expression of sterol-regulatory element binding protein-1c and fatty acid synthase in adipose tissue while increasing expression of hormone-sensitive lipase in both liver and adipose tissues. Notably, evodiamine increases triglyceride hydrolase expression specifically in adipose tissue, contributing to enhanced lipolysis and reduced fat accumulation.
Evodiamine demonstrates significant antimicrobial efficacy through multiple mechanisms, particularly against drug-resistant bacterial strains. The compound exhibits topoisomerase I inhibitory activity against Escherichia coli, with molecular docking studies revealing interactions between evodiamine and the Arg161 and Asp551 residues of bacterial topoisomerase I [13]. This mechanism provides a novel approach to bacterial inhibition, particularly important given increasing antibiotic resistance.
Against multidrug-resistant Klebsiella pneumoniae clinical isolates, evodiamine shows a significantly lower minimal inhibitory concentration value of 128 μg/mL compared to conventional antibiotics which exceed 512 μg/mL [13] [14]. This enhanced efficacy against extended-spectrum beta-lactamase-producing strains represents a significant therapeutic advantage. The compound's ability to inhibit bacterial topoisomerase I while showing superior activity compared to cefotaxime, aztreonam, gentamicin, cefazolin, and cefutoxime suggests potential for treating serious drug-resistant infections.
Evodiamine enhances innate immunity against bacterial infections by promoting NLRP3-mediated interleukin-1β production and neutrophil recruitment [15]. The compound achieves this through promoting lipopolysaccharide-induced acetylation of α-tubulin around microtubule organizing centers in macrophages, thereby enhancing inflammasome activation. This dual mechanism of direct bacterial inhibition combined with immune system enhancement provides comprehensive antimicrobial protection.
Acute Toxic